8-Bromo-7-methylquinazolin-4(3H)-one
Description
Historical Context and Evolution of Quinazolinone Research
The journey into the world of quinazolines began in 1869 when Griess first synthesized a quinazoline (B50416) derivative. nih.gov However, the parent compound, quinazoline, was synthesized later in 1903 by Gabriel. nih.gov The first synthesis of a quinazolin-4(3H)-one derivative is also credited to the late 19th century. nih.gov
Early research into quinazolinones was largely foundational, focusing on synthesis and basic characterization. A significant turning point in quinazolinone research came with the discovery of their diverse pharmacological activities. This led to a surge in scientific interest, with researchers exploring the synthesis of a vast array of derivatives to understand their structure-activity relationships (SAR). Over the decades, this has evolved from simple modifications to the development of complex molecules with highly specific biological targets.
Significance of the Quinazolin-4(3H)-one Scaffold in Contemporary Medicinal Chemistry
The quinazolin-4(3H)-one nucleus is considered a "privileged scaffold" in medicinal chemistry. nih.gov This term is used to describe molecular frameworks that are capable of binding to multiple biological targets with high affinity, making them versatile starting points for drug discovery.
The significance of this scaffold is underscored by the wide range of biological activities exhibited by its derivatives, including but not limited to:
Anticancer nih.gov
Antimicrobial nih.gov
Anti-inflammatory nih.gov
Anticonvulsant nih.gov
Antiviral nih.gov
Several drugs containing the quinazoline or quinazolinone core have been approved for clinical use, such as gefitinib, an anticancer agent. nih.gov This clinical success continues to fuel research into novel quinazolinone derivatives with improved efficacy and selectivity.
Structural Elucidation and Naming Conventions of the 8-Bromo-7-methylquinazolin-4(3H)-one Core
The systematic name "this compound" precisely describes the molecular architecture of the compound. The core is the quinazolin-4(3H)-one structure. The numbering of the quinazoline ring system follows established IUPAC conventions, starting from one of the nitrogen atoms in the pyrimidine (B1678525) ring and proceeding around the bicyclic system.
Based on this nomenclature:
A bromine atom (Bromo) is attached to the 8th position of the quinazoline ring.
A methyl group (methyl) is attached to the 7th position.
The "(3H)" indicates that the hydrogen atom is located on the nitrogen at the 3rd position of the ring system.
The structural elucidation of such a compound would typically involve a combination of spectroscopic techniques:
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C): To determine the connectivity of atoms and the chemical environment of the protons and carbons.
Mass Spectrometry (MS): To confirm the molecular weight and elemental composition.
Infrared (IR) Spectroscopy: To identify the presence of key functional groups, such as the carbonyl (C=O) and N-H bonds.
X-ray Crystallography: To determine the precise three-dimensional arrangement of atoms in a crystalline sample.
Research Landscape and Academic Focus on Halogenated and Methylated Quinazolinone Derivatives
The introduction of halogen atoms and methyl groups onto the quinazolinone scaffold is a common strategy in medicinal chemistry to modulate the physicochemical and pharmacological properties of the parent compound.
Halogenation , particularly with bromine and chlorine, can influence a molecule's:
Lipophilicity: Affecting its ability to cross cell membranes.
Electronic properties: Modifying its interaction with biological targets.
Metabolic stability: Potentially blocking sites of metabolic degradation.
Structure-activity relationship studies have often shown that the presence of a halogen atom at positions 6 and 8 of the quinazolinone ring can enhance antimicrobial activities. nih.gov
Methylation can also impact a compound's properties by:
Increasing steric bulk: Which can influence binding selectivity.
Altering lipophilicity: Similar to halogenation.
Modifying metabolic pathways.
The academic focus in this area is on the synthesis of libraries of halogenated and methylated quinazolinone derivatives to screen for enhanced biological activity against various diseases. Researchers are particularly interested in how the position and nature of these substituents affect the compound's interaction with specific enzymes or receptors. This research is crucial for the rational design of new and more effective therapeutic agents. asianpubs.org
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
8-bromo-7-methyl-3H-quinazolin-4-one |
InChI |
InChI=1S/C9H7BrN2O/c1-5-2-3-6-8(7(5)10)11-4-12-9(6)13/h2-4H,1H3,(H,11,12,13) |
InChI Key |
ANLCLCDXMQJXGV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)NC=N2)Br |
Origin of Product |
United States |
Synthetic Methodologies for 8 Bromo 7 Methylquinazolin 4 3h One and Analogues
Established Synthetic Pathways to the 4(3H)-Quinazolinone Nucleus
Cyclization Reactions from Anthranilic Acid Derivatives
The most classical and widely utilized approach to 4(3H)-quinazolinones involves the cyclization of anthranilic acid and its derivatives. nih.gov The Niementowski quinazolinone synthesis, first reported in 1895, involves the condensation of anthranilic acid with an excess of formamide (B127407) at elevated temperatures to yield the parent 4(3H)-quinazolinone. nih.gov This reaction can be adapted to produce substituted quinazolinones by using substituted anthranilic acids or different amides.
A common variation involves the acylation of anthranilic acid to form an N-acylanthranilic acid intermediate. This intermediate can then be cyclized in the presence of a dehydrating agent or by heating with a primary amine or ammonia (B1221849) to furnish the desired 2-substituted-4(3H)-quinazolinone. mdpi.com
Another important pathway proceeds through a benzoxazinone (B8607429) intermediate. mdpi.com Anthranilic acid is first treated with an acid anhydride (B1165640) (e.g., acetic anhydride) to form a 2-substituted-4H-3,1-benzoxazin-4-one. Subsequent reaction of this intermediate with an amine or ammonia leads to the opening of the oxazinone ring followed by cyclization to the corresponding 4(3H)-quinazolinone. mdpi.com
| Starting Material | Reagents | Key Intermediate | Product | Ref |
| Anthranilic Acid | Formamide | - | 4(3H)-Quinazolinone | nih.gov |
| Anthranilic Acid | Acyl Chloride, then Amine | N-Acylanthranilic Acid | 2-Substituted-4(3H)-quinazolinone | mdpi.com |
| Anthranilic Acid | Acetic Anhydride, then Amine | 2-Methyl-4H-3,1-benzoxazin-4-one | 2-Methyl-3-substituted-4(3H)-quinazolinone | mdpi.com |
One-Pot and Multicomponent Reaction Strategies for Quinazolinone Formation
To enhance synthetic efficiency, reduce waste, and simplify purification processes, one-pot and multicomponent reactions (MCRs) have emerged as powerful tools for quinazolinone synthesis. These strategies involve the combination of three or more starting materials in a single reaction vessel to construct the target molecule in a convergent manner.
A notable example is the one-pot condensation of anthranilic acid, an orthoester (such as triethyl orthoformate), and an amine. This approach allows for the direct formation of 2,3-disubstituted-4(3H)-quinazolinones in a single step. Similarly, isatoic anhydride can serve as a convenient precursor, reacting with aldehydes and amines or ammonium (B1175870) acetate (B1210297) in a one-pot fashion to generate a variety of quinazolinone derivatives. organic-chemistry.org These MCRs often benefit from the use of catalysts to promote the sequential bond-forming events.
Transition Metal-Catalyzed Syntheses of Quinazolinones (e.g., Palladium, Copper, Iron Catalysis)
In recent years, transition metal catalysis has revolutionized the synthesis of quinazolinones, offering novel bond disconnections and milder reaction conditions. Palladium, copper, and iron are among the most frequently employed metals in these transformations.
Copper-catalyzed methods have been particularly prominent. For instance, the coupling of 2-halobenzamides with amines, followed by an intramolecular cyclization, provides a versatile route to 3-substituted quinazolinones. Copper catalysis can also facilitate domino reactions, such as the synthesis of 2-substituted-4(3H)-quinazolinones from 2-halobenzamides and amidines under aerobic conditions.
Palladium-catalyzed carbonylation reactions have also been successfully applied. The palladium-catalyzed reaction of 2-iodoanilines with carbon monoxide and an amine offers a direct route to the quinazolinone core. Iron catalysis, valued for its low cost and low toxicity, has been utilized in acceptorless dehydrogenative coupling reactions of 2-aminobenzyl alcohols with amides to afford 2-substituted quinazolines, which can be subsequently oxidized to the corresponding quinazolin-4(3H)-ones.
| Metal Catalyst | Starting Materials | Reaction Type | Product |
| Copper | 2-Halobenzamides, Amines | C-N Coupling/Cyclization | 3-Substituted-4(3H)-quinazolinones |
| Palladium | 2-Iodoanilines, CO, Amines | Carbonylative Cyclization | 4(3H)-Quinazolinones |
| Iron | 2-Aminobenzyl alcohols, Amides | Dehydrogenative Coupling | 2-Substituted Quinazolines |
Environmentally Benign and Green Chemistry Approaches in Quinazolinone Synthesis
The principles of green chemistry have spurred the development of more sustainable methods for quinazolinone synthesis. These approaches aim to minimize the use of hazardous reagents and solvents, reduce energy consumption, and improve atom economy.
Microwave-assisted organic synthesis (MAOS) has been widely adopted to accelerate quinazolinone formation, often leading to significantly shorter reaction times and higher yields compared to conventional heating. mdpi.com Solvent-free reactions, or the use of greener solvents like water or deep eutectic solvents (DESs), are also gaining traction. For instance, the synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones has been demonstrated in a choline (B1196258) chloride:urea deep eutectic solvent.
Furthermore, the use of solid-supported catalysts or recyclable catalytic systems aligns with green chemistry principles by simplifying product purification and reducing catalyst waste.
Targeted Synthesis of 8-Bromo-7-methylquinazolin-4(3H)-one
The synthesis of the specifically substituted this compound requires a strategy that can control the regiochemistry of both the methyl and bromo substituents on the benzene (B151609) ring portion of the quinazolinone. A plausible synthetic approach would involve the initial construction of the 7-methylquinazolin-4(3H)-one core, followed by a regioselective bromination at the C-8 position.
A potential starting material for this synthesis would be 2-amino-4-methylbenzoic acid. This precursor contains the necessary methyl group at the desired position relative to the amino and carboxylic acid functionalities that will form the quinazolinone ring.
Proposed Synthesis of 7-Methylquinazolin-4(3H)-one:
Step 1: Formation of the Quinazolinone Ring: 2-amino-4-methylbenzoic acid can be reacted with an excess of formamide under heating, in a manner analogous to the Niementowski reaction. This one-step cyclization would be expected to yield 7-methylquinazolin-4(3H)-one.
Alternatively, a two-step procedure via a benzoxazinone intermediate could be employed. The 2-amino-4-methylbenzoic acid could first be reacted with acetic anhydride to form 7-methyl-2-methyl-4H-3,1-benzoxazin-4-one. Subsequent treatment with ammonia would then furnish 2,7-dimethylquinazolin-4(3H)-one. For the synthesis of the unsubstituted at C-2 target, the formamide route is more direct.
Strategies for Bromination at the C-8 Position of the Quinazolinone Ring System
With 7-methylquinazolin-4(3H)-one in hand, the next critical step is the regioselective introduction of a bromine atom at the C-8 position. The electronic nature of the quinazolinone ring and the directing effects of the existing substituents will govern the outcome of an electrophilic aromatic substitution reaction.
The amide nitrogen at position 1 and the carbonyl group at position 4 are electron-withdrawing, deactivating the benzene ring towards electrophilic attack. The methyl group at C-7 is an activating, ortho-, para-director. The nitrogen at position 3 also influences the electron distribution. The C-8 position is ortho to the activating methyl group and is also influenced by the electronic effects of the heterocyclic ring.
Several brominating agents could be considered for this transformation:
N-Bromosuccinimide (NBS): NBS is a common and relatively mild source of electrophilic bromine. The reaction is typically carried out in a polar aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, often with a catalytic amount of an acid.
Molecular Bromine (Br₂): The use of liquid bromine, often in a solvent like acetic acid or a chlorinated solvent, is a more classical and potent method for bromination. The regioselectivity can sometimes be controlled by adjusting the reaction temperature and the presence of a catalyst.
Other Brominating Agents: Reagents such as 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH) or pyridinium (B92312) tribromide can also be employed and may offer different selectivity profiles.
Given the directing effect of the C-7 methyl group, bromination is likely to occur at either the C-6 or C-8 position. Steric hindrance around the C-6 position, which is situated between the methyl group and the fused pyrimidine (B1678525) ring, might favor substitution at the less hindered C-8 position. Optimization of the reaction conditions, including the choice of brominating agent, solvent, and temperature, would be crucial to achieve high regioselectivity for the desired 8-bromo isomer.
| Precursor | Brominating Agent | Potential Product | Key Challenge |
| 7-Methylquinazolin-4(3H)-one | N-Bromosuccinimide (NBS) | This compound | Achieving regioselectivity over C-6 bromination |
| 7-Methylquinazolin-4(3H)-one | Molecular Bromine (Br₂) | This compound and/or 6-Bromo-7-methylquinazolin-4(3H)-one | Controlling the reaction to prevent over-bromination |
Methods for Methylation at the C-7 Position of the Quinazolinone Ring System
The introduction of a methyl group at the C-7 position of the quinazolinone core is a critical step in the synthesis of this compound. While direct methylation of a pre-formed quinazolinone ring at this position can be challenging due to regioselectivity issues, the most common and effective strategy involves the use of a pre-functionalized starting material. The synthesis typically begins with a substituted anthranilic acid derivative that already contains the desired methyl group at the corresponding position.
A plausible and widely utilized approach commences with a suitably substituted toluene (B28343) derivative. For instance, the synthesis can be initiated from 2-amino-4-bromo-3-methylbenzoic acid. This key intermediate can be prepared through a multi-step synthetic sequence starting from commercially available precursors. One possible route involves the bromination and subsequent amination of 3-methylbenzoic acid, ensuring the correct positioning of the substituents on the phenyl ring.
Once the 2-amino-4-bromo-3-methylbenzoic acid is obtained, it can be cyclized to form the desired quinazolinone ring system. A common method for this transformation is the reaction with formamide, which serves as both a reagent and a solvent, typically at elevated temperatures. This one-pot reaction provides a direct route to this compound.
Alternatively, the cyclization can be achieved in a two-step process. First, the anthranilic acid derivative is reacted with an acylating agent, such as acetic anhydride or benzoyl chloride, to form a 2-substituted-4H-3,1-benzoxazin-4-one intermediate. tandfonline.comresearchgate.net This intermediate is then reacted with a nitrogen source, such as ammonia or a primary amine, to yield the corresponding quinazolin-4(3H)-one. tandfonline.comresearchgate.net For the synthesis of the parent this compound, reaction with ammonia would be required.
Table 1: Synthetic Approaches to this compound
| Starting Material | Key Reagents | Intermediate | Product |
| 2-amino-4-bromo-3-methylbenzoic acid | Formamide | - | This compound |
| 2-amino-4-bromo-3-methylbenzoic acid | Acetic Anhydride | 8-Bromo-7-methyl-2-methyl-4H-3,1-benzoxazin-4-one | 2,8-Dibromo-7-methylquinazolin-4(3H)-one |
| 2-amino-4-bromo-3-methylbenzoic acid | Benzoyl Chloride | 8-Bromo-7-methyl-2-phenyl-4H-3,1-benzoxazin-4-one | 8-Bromo-7-methyl-2-phenylquinazolin-4(3H)-one |
Sequential Functionalization Approaches for Diverse Substitution Patterns
The this compound scaffold is an excellent platform for generating a library of diverse compounds through sequential functionalization. The presence of multiple reactive sites—the bromine atom at C-8, the N-3 position, and the potential for modification at the C-2 position—allows for a stepwise and controlled introduction of various substituents.
A typical sequential functionalization strategy might begin with a reaction at the most reactive site, often the N-3 position, followed by modifications at other positions. For example, the N-3 position can be readily alkylated or arylated. Subsequently, the bromine atom at the C-8 position can be utilized in various palladium-catalyzed cross-coupling reactions to introduce a wide range of aryl, heteroaryl, or alkyl groups. Finally, if the C-2 position is unsubstituted, it can be functionalized to further increase molecular diversity. This strategic approach enables the synthesis of a vast array of analogues with tailored properties.
Derivatization and Chemical Transformations of the this compound Scaffold
The chemical reactivity of this compound allows for a multitude of derivatization reactions, enabling the exploration of the chemical space around this core structure.
Modifications at the N-3 Position of the Quinazolinone Ring
The nitrogen atom at the N-3 position of the quinazolinone ring is a nucleophilic center and can be readily functionalized through alkylation, arylation, or acylation reactions. N-alkylation is commonly achieved by treating the quinazolinone with an alkyl halide in the presence of a base such as potassium carbonate or sodium hydride in a polar aprotic solvent like dimethylformamide (DMF). mdpi.com A variety of alkyl groups, including simple alkyl chains, benzyl (B1604629) groups, and functionalized alkyl moieties, can be introduced at this position.
Table 2: Examples of N-3 Alkylation of Quinazolinone Derivatives
| Quinazolinone Substrate | Alkylating Agent | Base | Solvent | Product |
| 6,8-Dibromo-2-methylquinazolin-4(3H)-one | Ethyl bromoacetate | K2CO3 | DMF | Ethyl 2-(6,8-dibromo-2-methyl-4-oxoquinazolin-3(4H)-yl)acetate |
| Quinazolin-4(3H)-one | Benzyl chloride | K2CO3 | DMF | 3-Benzylquinazolin-4(3H)-one |
| 2-Methylquinazolin-4(3H)-one | Methyl iodide | NaH | DMF | 2,3-Dimethylquinazolin-4(3H)-one |
Substituent Variations at the C-2 Position
The C-2 position of the quinazolinone ring offers another avenue for structural diversification. If the synthesis starts with an anthranilic acid and a simple cyclizing agent like formamide, the C-2 position remains unsubstituted. This allows for subsequent functionalization. For instance, 2-unsubstituted quinazolinones can be converted to 2-chloroquinazolines, which can then undergo nucleophilic substitution with various nucleophiles.
Alternatively, the substituent at the C-2 position can be introduced during the initial cyclization step by using different reagents. For example, using acetic anhydride instead of formamide in the reaction with the anthranilic acid precursor leads to a 2-methyl substituted quinazolinone. researchgate.net Similarly, employing other carboxylic acid anhydrides or chlorides can introduce a variety of alkyl or aryl groups at this position. Condensation of 2-aminobenzamide (B116534) with various aldehydes is another effective method to introduce diverse substituents at the C-2 position. nih.gov
Table 3: Synthesis of C-2 Substituted Quinazolinones
| Starting Material | Reagent | Product |
| 2-Aminobenzamide | Benzaldehyde | 2-Phenylquinazolin-4(3H)-one |
| 2-Aminobenzamide | 4-Chlorobenzaldehyde | 2-(4-Chlorophenyl)quinazolin-4(3H)-one |
| 2-Aminobenzamide | 2-Naphthaldehyde | 2-(Naphthalen-2-yl)quinazolin-4(3H)-one |
Functional Group Interconversions Involving the Bromine Moiety at C-8
The bromine atom at the C-8 position is a key handle for a wide range of functional group interconversions, most notably through palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, allowing for the introduction of a vast array of substituents.
Suzuki Coupling: The Suzuki reaction involves the coupling of the 8-bromo group with a boronic acid or ester in the presence of a palladium catalyst and a base. wikipedia.org This reaction is highly versatile and tolerates a wide range of functional groups, making it ideal for introducing aryl and heteroaryl moieties at the C-8 position.
Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the 8-bromo group with a primary or secondary amine, catalyzed by a palladium complex. wikipedia.orgorganic-chemistry.org This provides a direct route to 8-aminoquinazolinone derivatives.
Sonogashira Coupling: The Sonogashira coupling allows for the formation of a carbon-carbon triple bond by reacting the 8-bromo group with a terminal alkyne in the presence of a palladium catalyst and a copper(I) co-catalyst. organic-chemistry.orglibretexts.orgwikipedia.org This reaction is useful for introducing alkynyl substituents, which can be further functionalized.
Heck Reaction: The Heck reaction involves the palladium-catalyzed coupling of the 8-bromo group with an alkene to form a new carbon-carbon double bond. organic-chemistry.orgchim.it This reaction is a valuable tool for introducing alkenyl substituents at the C-8 position.
Table 4: Palladium-Catalyzed Cross-Coupling Reactions on Bromoquinazolines
| Reaction Type | Coupling Partner | Catalyst System | Product Type |
| Suzuki Coupling | Arylboronic acid | Pd(PPh3)4 / Na2CO3 | 8-Aryl-7-methylquinazolin-4(3H)-one |
| Buchwald-Hartwig Amination | Primary/Secondary Amine | Pd(OAc)2 / BINAP / NaOtBu | 8-(Amino)-7-methylquinazolin-4(3H)-one |
| Sonogashira Coupling | Terminal Alkyne | PdCl2(PPh3)2 / CuI / Et3N | 8-Alkynyl-7-methylquinazolin-4(3H)-one |
| Heck Reaction | Alkene | Pd(OAc)2 / P(o-tol)3 / Et3N | 8-Alkenyl-7-methylquinazolin-4(3H)-one |
Further Alkylation/Arylation at the C-7 Methyl Group or Other Positions
While less common, further functionalization of the C-7 methyl group is a potential avenue for creating novel analogues. This could theoretically be achieved through radical halogenation followed by nucleophilic substitution. However, such reactions might lack selectivity and could be challenging to control on a complex heterocyclic system.
Direct C-H activation and subsequent arylation or alkylation at other positions on the quinazolinone ring, while a growing field in organic synthesis, would likely require specific directing groups and carefully optimized conditions to achieve regioselectivity on the this compound scaffold.
Advanced Spectroscopic and Structural Characterization of 8 Bromo 7 Methylquinazolin 4 3h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Chemical Shifts and Coupling Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).
For 8-Bromo-7-methylquinazolin-4(3H)-one, the ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons, the methyl protons, and the N-H proton of the quinazolinone ring. The aromatic protons on the benzene (B151609) ring portion would likely appear as doublets or singlets in the range of δ 7.0-8.5 ppm. The specific chemical shifts and coupling constants (J) would be crucial in confirming the substitution pattern. For instance, the protons at positions 5 and 6 would show coupling to each other. The methyl group protons at position 7 would appear as a sharp singlet, typically in the δ 2.0-2.5 ppm region. The N-H proton is expected to be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.
The ¹³C NMR spectrum would complement the proton data by showing signals for each unique carbon atom in the molecule. The carbonyl carbon (C4) of the quinazolinone ring would be characteristically downfield, typically above δ 160 ppm. Aromatic carbons would resonate in the δ 110-150 ppm range, with carbons attached to the bromine and nitrogen atoms showing distinct shifts. The methyl carbon would appear upfield, generally below δ 25 ppm.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on known substituent effects and data from similar structures. Actual experimental data is required for confirmation.)
| Atom | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |
| H2 | ~8.1 (s) | C2: ~145 |
| H5 | ~7.8 (d) | C4: ~162 |
| H6 | ~7.5 (d) | C4a: ~120 |
| 7-CH₃ | ~2.4 (s) | C5: ~128 |
| N3-H | Variable (br s) | C6: ~135 |
| C7: ~140 | ||
| C8: ~115 | ||
| C8a: ~148 | ||
| 7-CH₃: ~20 |
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation
High-Resolution Mass Spectrometry (HRMS) is an essential tool for determining the precise molecular weight of a compound, which in turn allows for the unambiguous confirmation of its elemental composition. For this compound (C₉H₇BrN₂O), HRMS would be used to measure the exact mass of the molecular ion. The presence of a bromine atom would be readily identifiable due to its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. This would result in two molecular ion peaks ([M]+ and [M+2]+) of almost equal intensity.
Table 2: Expected HRMS Data for this compound
| Ion | Calculated Exact Mass | Observed Mass |
| [C₉H₇⁷⁹BrN₂O + H]⁺ | 238.9818 | Data not available |
| [C₉H₇⁸¹BrN₂O + H]⁺ | 240.9798 | Data not available |
Infrared (IR) Spectroscopy for Characteristic Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds. For this compound, the IR spectrum would be expected to show several characteristic absorption bands. A strong absorption band corresponding to the C=O (carbonyl) stretching of the amide group would be prominent, typically in the region of 1650-1700 cm⁻¹. The N-H stretching vibration would appear as a broad band in the range of 3200-3400 cm⁻¹. C-H stretching vibrations from the aromatic ring and the methyl group would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively. The C=N and C=C stretching vibrations of the quinazoline (B50416) ring system would produce signals in the 1500-1620 cm⁻¹ region.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Frequency (cm⁻¹) |
| N-H | Stretching | 3200-3400 (broad) |
| C-H (Aromatic) | Stretching | 3000-3100 |
| C-H (Methyl) | Stretching | 2850-2960 |
| C=O (Amide) | Stretching | 1650-1700 (strong) |
| C=N / C=C | Stretching | 1500-1620 |
| C-Br | Stretching | 500-600 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The quinazolinone ring system is a chromophore that is expected to exhibit characteristic absorption maxima (λ_max) in the UV-Vis spectrum. Typically, quinazolinone derivatives show multiple absorption bands corresponding to π→π* and n→π* electronic transitions. For this compound, one would expect to observe strong absorption bands in the UV region, likely between 200 and 400 nm. The exact position and intensity of these bands can be influenced by the solvent polarity and the substitution pattern on the ring.
Single-Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformational Analysis
Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be grown, this method would provide definitive information on its solid-state molecular architecture. The analysis would yield precise bond lengths, bond angles, and torsion angles, confirming the planar nature of the quinazolinone ring system. Furthermore, it would reveal how the molecules pack in the crystal lattice and identify any intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups, which are crucial for understanding the solid-state properties of the compound.
Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis
Chromatographic techniques are vital for assessing the purity of a synthesized compound and for analyzing complex mixtures. High-Performance Liquid Chromatography (HPLC) with a suitable stationary phase (e.g., C18) and mobile phase would be used to determine the purity of this compound. A single, sharp peak in the chromatogram would indicate a high degree of purity.
Gas Chromatography-Mass Spectrometry (GC-MS) could also be employed, provided the compound is sufficiently volatile and thermally stable. GC would separate the compound from any impurities, and the coupled mass spectrometer would provide mass-to-charge ratio information, aiding in the identification of the main component and any byproducts. The fragmentation pattern observed in the mass spectrum can also offer valuable structural information.
Structure Activity Relationship Sar Investigations of 8 Bromo 7 Methylquinazolin 4 3h One Derivatives
Elucidation of the Pharmacophore and Key Structural Requirements for Biological Activity
The fundamental pharmacophore of quinazolin-4(3H)-one derivatives consists of the fused benzene (B151609) and pyrimidine (B1678525) ring system. The lactam function within the pyrimidine ring is a crucial feature, with the nitrogen at position 3 (N-3) and the carbonyl group at position 4 (C-4) being key interaction points with biological targets. Structure-activity relationship (SAR) studies on various quinazolinone analogs have revealed that the benzene ring portion of the scaffold, particularly substitutions at positions C-6, C-7, and C-8, plays a significant role in modulating the molecule's electronic and steric properties, thereby influencing its binding affinity and selectivity for specific enzymes or receptors. nih.govnih.gov
Impact of Bromine Substitution at C-8 on Specific Biological Target Interactions
The introduction of a bromine atom at the C-8 position of the quinazolinone ring is expected to have a profound impact on the molecule's interaction with biological targets. Bromine is a halogen with significant steric bulk and electronegativity, and it can participate in halogen bonding, a non-covalent interaction that can enhance binding affinity to protein targets.
Studies on related quinazolinone derivatives have shown that halogen substitutions can significantly influence activity. For instance, research on tankyrase inhibitors demonstrated that substitutions at the C-8 position can improve potency. researchgate.netnih.gov Specifically, larger substituents at C-8 were found to engage in new interactions within the catalytic domain of the enzyme, leading to improved affinity and selectivity. nih.gov While these studies did not specifically use a bromo group, they highlight the potential for C-8 modifications to access previously unexplored binding pockets. researchgate.netnih.gov
In the context of anticancer activity, 6,8-dibromo-4(3H)-quinazolinone derivatives have been synthesized and shown to possess powerful cytotoxic effects against human breast carcinoma cell lines. capes.gov.br This suggests that the presence of bromine on the benzene ring can be advantageous for certain biological activities. The lipophilic nature of the bromine atom can also enhance membrane permeability, potentially leading to better cellular uptake.
| Compound/Derivative | Substitution | Biological Target/Activity | Observed Effect |
| Tankyrase Inhibitors | C-8 substitutions (nitro, diol) | Tankyrase | Improved affinity and selectivity nih.gov |
| 6,8-dibromo-4(3H)-quinazolinones | 6,8-dibromo | Anticancer (MCF-7 cells) | Powerful cytotoxic effects capes.gov.br |
Influence of Methyl Substitution at C-7 on Modulating Biological Efficacy and Selectivity
The presence of a methyl group at the C-7 position introduces a small, lipophilic substituent on the benzene ring. This can influence the molecule's interaction with its biological target through several mechanisms. The methyl group can engage in van der Waals interactions with hydrophobic pockets in the binding site, thereby increasing binding affinity.
SAR studies on anticonvulsant quinazolinones have indicated that the presence of a chlorine atom at the C-7 position favors activity. nih.gov While not a methyl group, this highlights the sensitivity of this position to substitution. In another study on A2A adenosine (B11128) receptor antagonists, a 7-methyl substitution on a 2-aminoquinazoline (B112073) scaffold demonstrated antagonist activity. mdpi.com This suggests that small alkyl groups at C-7 can be beneficial for certain receptor interactions.
Furthermore, the electronic effect of the methyl group, being weakly electron-donating, can subtly alter the electron density of the aromatic ring, which may in turn modulate the reactivity and binding properties of the entire quinazolinone system.
| Compound/Derivative | Substitution | Biological Target/Activity | Observed Effect |
| Anticonvulsant Quinazolinones | 7-chloro | Anticonvulsant | Favorable for activity nih.gov |
| 2-Aminoquinazolines | 7-methyl | A2A Adenosine Receptor Antagonist | Showed antagonist activity mdpi.com |
Effects of Substitutions at the N-3 Position on Structure-Activity Relationships
The N-3 position of the quinazolin-4(3H)-one ring is a critical site for substitution and has been extensively explored in SAR studies of various quinazolinone derivatives. The substituent at this position can project into the solvent-exposed region or interact with specific residues within the binding pocket of a target protein.
The nature of the N-3 substituent can dramatically alter the biological activity. For instance, in a series of anticonvulsant quinazolinones, a 2-aminophenyl group at the N-3 position was found to increase activity. nih.gov Other studies have shown that attaching various heterocyclic moieties at this position can enhance antimicrobial properties. nih.gov
The size, shape, and electronic properties of the N-3 substituent are all important factors. Bulky aromatic or heteroaromatic rings can engage in pi-stacking interactions, while smaller alkyl or functionalized alkyl chains can provide conformational flexibility and opportunities for hydrogen bonding or ionic interactions. The ability to modulate the properties of the N-3 substituent provides a powerful tool for optimizing the potency and selectivity of 8-bromo-7-methylquinazolin-4(3H)-one derivatives.
Contributions of C-2 and C-6 Substituents to the Overall Activity Profile
While the core focus is on the 8-bromo-7-methyl substitution pattern, it is important to consider the influence of substituents at other positions, such as C-2 and C-6, as these are often varied in SAR studies.
C-6 Position: The C-6 position is another key site for modification. In a study of quinazoline (B50416) derivatives as cytotoxic agents, it was found that 6-bromo substitution, in combination with other modifications, led to potent compounds. nih.gov This further underscores the importance of halogenation on the benzene ring for certain biological activities. Comparing the effects of a bromo group at C-6 versus C-8 could reveal important insights into the specific steric and electronic requirements of the target binding site.
| Compound/Derivative | Substitution | Biological Target/Activity | Observed Effect |
| DHFR Inhibitors | 2-phenyl | DHFR Inhibition | Essential for potent activity mdpi.com |
| Cytotoxic Quinazolines | 6-bromo | Anticancer | Led to potent compounds nih.gov |
Comparative SAR Analysis with Other Halogenated and Alkyl-Substituted Quinazolin-4(3H)-ones
A comparative analysis of the SAR of this compound with other halogenated and alkyl-substituted analogs provides a broader understanding of the structural requirements for biological activity.
For instance, comparing the 8-bromo derivative with a corresponding 8-chloro or 8-fluoro analog would elucidate the role of halogen size and polarizability in target binding. It is often observed that bromine, being larger and more polarizable than chlorine, can form stronger halogen bonds, potentially leading to increased potency.
Similarly, comparing the 7-methyl derivative with analogs bearing other alkyl groups (e.g., ethyl, propyl) at the same position would provide information on the steric tolerance of the binding site. A comparison with derivatives having substitutions at different positions on the benzene ring (e.g., 6-bromo-7-methyl vs. 8-bromo-7-methyl) would highlight the positional importance of these functional groups for optimal target interaction.
Studies on 6,8-di-fluoro substituted quinazolin-4(3H)-ones have shown increased cytotoxicity in cancer cell lines, indicating that multiple halogen substitutions can be beneficial. nih.gov This suggests that a combination of halogen and alkyl substitutions, as in this compound, could lead to a unique and potent biological activity profile.
Computational Chemistry and Molecular Modeling Studies
Quantum Chemical Calculations for Electronic Properties and Reactivity Prediction of 8-Bromo-7-methylquinazolin-4(3H)-one
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in predicting the electronic properties and intrinsic reactivity of a molecule. For this compound, these calculations can reveal how the distribution of electrons influences its chemical behavior.
DFT methods, such as B3LYP with a basis set like 6-311++G(d,p), are commonly employed to optimize the molecular geometry and compute various electronic descriptors. researchgate.netufms.br Key properties that would be investigated include:
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding reactivity. The HOMO energy (EHOMO) indicates the ability of a molecule to donate electrons, while the LUMO energy (ELUMO) reflects its ability to accept electrons. The energy gap (ΔE = ELUMO - EHOMO) is an indicator of chemical stability; a larger gap suggests lower reactivity.
Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution on the molecule's surface. Red-colored regions indicate areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions represent positive potential (electron-poor), susceptible to nucleophilic attack. For this compound, the carbonyl oxygen and nitrogen atoms are expected to be regions of high negative potential.
These quantum chemical calculations provide a foundational understanding of the molecule's stability, reactivity hotspots, and electronic nature, guiding further computational and experimental work. physchemres.org
Table 1: Illustrative Quantum Chemical Properties of this compound (Hypothetical Data) Calculated using DFT/B3LYP/6-311++G(d,p)
| Parameter | Value | Description |
|---|---|---|
| EHOMO | -6.5 eV | Energy of the Highest Occupied Molecular Orbital |
| ELUMO | -1.8 eV | Energy of the Lowest Unoccupied Molecular Orbital |
| Energy Gap (ΔE) | 4.7 eV | Indicator of chemical stability and reactivity |
| Dipole Moment (µ) | 3.2 Debye | Measure of the molecule's overall polarity |
| Electronegativity (χ) | 4.15 eV | Measure of the ability to attract electrons |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution |
Molecular Docking Simulations for Ligand-Protein Interaction Prediction
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein. For this compound, this can help identify potential biological targets and elucidate its mechanism of action at a molecular level. The quinazolinone scaffold is known to interact with various targets, including protein kinases and PARP1. tandfonline.comresearchgate.net
The docking process involves preparing the 3D structure of this compound and placing it into the binding site of a target protein. A scoring function then evaluates thousands of possible poses, ranking them based on predicted binding affinity. The resulting top-ranked poses reveal the most probable binding modes and the specific orientation of the ligand within the active site.
Post-docking analysis focuses on the specific non-covalent interactions that stabilize the ligand-protein complex. Key interactions for quinazolinone derivatives often include: nih.gov
Hydrogen Bonds: The carbonyl oxygen and N-H group of the quinazolinone ring are potent hydrogen bond acceptors and donors, respectively. These can form crucial interactions with amino acid residues like arginine or tyrosine in a protein's active site.
Hydrophobic Interactions: The aromatic rings of the quinazolinone core can engage in π-π stacking or other hydrophobic interactions with residues such as phenylalanine or leucine. The methyl and bromo substituents would also contribute to these interactions.
Docking algorithms provide a score (e.g., in kcal/mol) that estimates the binding affinity. Lower scores typically indicate a more favorable binding interaction. While these scores are estimations, they are highly useful for comparing the binding potential of different ligands to the same target, guiding the selection of compounds for further study. More advanced methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) can be applied to refine these binding energy predictions. nih.gov
Table 2: Illustrative Molecular Docking Results for this compound against a Hypothetical Kinase Target
| Parameter | Result |
|---|---|
| Binding Affinity (Docking Score) | -8.5 kcal/mol |
| Hydrogen Bonds Formed | 2 |
| Interacting Residues (H-Bonds) | GLN 791, MET 793 |
| Hydrophobic Interactions | LEU 718, VAL 726, PHE 856 |
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Stability of Ligand-Target Complexes
While molecular docking provides a static snapshot of the binding pose, Molecular Dynamics (MD) simulations offer insights into the dynamic behavior and stability of the ligand-target complex over time. An MD simulation of the this compound-protein complex, obtained from docking, would be performed in a simulated physiological environment (water, ions, at a specific temperature and pressure). nih.govtandfonline.com
Analysis of the MD trajectory (typically lasting for nanoseconds) would focus on:
Root Mean Square Deviation (RMSD): This metric tracks the deviation of the protein backbone and ligand atoms from their initial positions. A stable, converging RMSD plot for both the protein and the ligand suggests that the complex is structurally stable and the binding pose is maintained.
Root Mean Square Fluctuation (RMSF): RMSF analysis identifies which parts of the protein are flexible or rigid. It can show how the binding of the ligand affects the flexibility of residues within the active site.
Interaction Stability: MD simulations allow for the monitoring of key interactions (like hydrogen bonds) over time. A high-occupancy hydrogen bond that persists throughout the simulation is considered a critical and stable interaction.
MD simulations are crucial for validating docking results and confirming the stability of the predicted binding mode. nih.gov
Table 3: Illustrative Summary of a 100 ns MD Simulation for the this compound-Protein Complex (Hypothetical Data)
| Analysis Metric | Observation | Interpretation |
|---|---|---|
| Protein RMSD | Converged at 2.1 Å | The protein structure is stable throughout the simulation. |
| Ligand RMSD | Stable with fluctuations < 1.5 Å | The ligand remains stably bound in its initial docked pose. |
| Key H-Bond Occupancy | MET 793 (95%), GLN 791 (78%) | The hydrogen bond with MET 793 is highly stable and crucial for binding. |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Activity Profiling
Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to build models that correlate the chemical structure of compounds with their biological activity. A QSAR model is not built for a single compound but for a series of related molecules.
To develop a QSAR model relevant to this compound, it would be included in a dataset of structurally similar quinazolinone derivatives with known biological activities (e.g., IC50 values against a specific target). nih.govrsc.org Molecular descriptors (physicochemical, electronic, and steric properties) would be calculated for each compound in the series.
Statistical methods, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), are then used to generate a mathematical equation linking these descriptors to the observed activity. nih.gov A robust QSAR model is validated using statistical parameters:
r² (Coefficient of determination): Indicates the goodness of fit of the model.
q² or R²cv (Cross-validated r²): Measures the internal predictive ability of the model.
r²pred (External validation r²): Measures the model's ability to predict the activity of an external test set of compounds.
Once validated, such a model could predict the biological activity of new, unsynthesized quinazolinone derivatives, including other analogs of this compound, thereby guiding the design of more potent compounds. rsc.org
Table 4: Illustrative Statistical Validation of a Hypothetical 3D-QSAR Model for a Series of Quinazolinone Derivatives
| Statistical Parameter | Value | Interpretation |
|---|---|---|
| q² (Cross-validated R²) | 0.68 | Good internal model predictability. |
| r² (Non-cross-validated R²) | 0.95 | Excellent correlation and goodness of fit. |
| r²pred (Predictive R² for test set) | 0.82 | Strong predictive power for external compounds. |
Virtual Screening and De Novo Design Strategies for Novel this compound Analogues
Computational chemistry and molecular modeling have emerged as indispensable tools in the rational design of novel therapeutic agents. For the this compound scaffold, these in silico techniques offer powerful strategies for identifying and optimizing new analogues with enhanced biological activity. Virtual screening and de novo design are two prominent approaches utilized to explore vast chemical spaces and generate innovative molecular structures with desired pharmacological properties.
Virtual screening involves the computational assessment of large libraries of chemical compounds to identify those that are most likely to bind to a specific biological target. This process can be broadly categorized into ligand-based and structure-based methods. In the context of this compound, a ligand-based virtual screening campaign could be initiated if a set of known active compounds with a similar scaffold is available. This approach utilizes the structural and physicochemical properties of the known active molecules to identify other compounds in a database with similar features.
Conversely, structure-based virtual screening is employed when the three-dimensional structure of the biological target is known. This method involves docking candidate molecules from a virtual library into the binding site of the target protein to predict their binding affinity and orientation. For instance, if this compound were to be developed as an inhibitor of a particular kinase, its analogues could be docked into the ATP-binding pocket of the enzyme to prioritize compounds for synthesis and biological evaluation.
De novo design strategies, on the other hand, aim to construct novel molecules from scratch or by modifying an existing scaffold. These methods often employ algorithms that "grow" a molecule within the constraints of a target's binding site, optimizing for favorable interactions. Starting with the this compound core, de novo design algorithms could be used to explore various substitutions at different positions of the quinazolinone ring to enhance target engagement. For example, different functional groups could be computationally added to the N3 position or by replacing the bromine atom at the C8 position to improve interactions with key amino acid residues in a target's active site.
The successful application of these computational strategies in the broader field of quinazolinone-based drug discovery highlights their potential for the development of novel this compound analogues. For example, studies on other quinazolinone derivatives have utilized virtual screening to identify potent inhibitors for various targets, including enzymes and receptors implicated in cancer and inflammatory diseases.
Table 1: Hypothetical Virtual Screening Campaign for this compound Analogues Targeting a Kinase
| Compound ID | Modification on Scaffold | Predicted Binding Affinity (kcal/mol) | Key Predicted Interactions |
| This compound | Parent Scaffold | -7.2 | Hydrogen bond with hinge region |
| Analogue 1 | 3-(4-aminophenyl) | -8.5 | Hydrogen bond with hinge region, pi-pi stacking with phenylalanine |
| Analogue 2 | 3-(pyridin-4-ylmethyl) | -8.1 | Hydrogen bond with hinge region, potential for additional polar contacts |
| Analogue 3 | 8-(phenylamino) | -7.9 | Additional hydrophobic interactions in the back pocket |
| Analogue 4 | 2-(morpholinomethyl) | -7.5 | Potential for improved solubility and polar interactions |
Table 2: Illustrative De Novo Designed Analogues of this compound
| Designed Analogue ID | Proposed Modification | Rationale for Design | Predicted Improvement |
| DN-1 | Replacement of 8-bromo with a cyclopropyl (B3062369) group | To probe a small hydrophobic pocket | Enhanced van der Waals interactions |
| DN-2 | Addition of a 3-(2-hydroxyethyl) chain | To form a new hydrogen bond with a specific residue | Increased binding affinity and selectivity |
| DN-3 | Fusion of a pyrrolidine (B122466) ring at the 6,7-positions | To create a more rigid conformation for better shape complementarity | Reduced entropic penalty upon binding |
It is important to note that the data presented in the tables are hypothetical and for illustrative purposes to demonstrate the potential outcomes of virtual screening and de novo design studies. The actual results would be dependent on the specific biological target and the computational methods employed. The integration of these computational approaches with synthetic chemistry and biological testing is crucial for the successful discovery of novel and effective therapeutic agents based on the this compound scaffold.
Preclinical Biological Activity of this compound Remains Uncharacterized in Publicly Available Literature
Despite a comprehensive search of scientific literature and databases, no specific preclinical data regarding the in vitro biological activity of the chemical compound this compound could be identified. The requested detailed analysis of its biological target identification, enzyme inhibition profile, and effects on cellular pathway modulation, therefore, cannot be provided at this time.
The broader class of quinazolin-4(3H)-one derivatives has been the subject of extensive research, with various analogues demonstrating a wide range of pharmacological activities, including potent inhibition of kinases such as EGFR, HER2, and CDK2. Additionally, compounds with the quinazolinone scaffold have been investigated for their modulation of other enzyme targets and their impact on cellular processes like cell cycle progression. However, the specific substitution pattern of a bromo group at the 8th position and a methyl group at the 7th position of the quinazolinone core does not appear in the currently accessible body of research literature.
Consequently, information pertaining to the following areas for this compound is not available:
Preclinical Biological Activity and Mechanistic Studies in in Vitro Models
Cellular Pathway Modulation:Investigations into its effects on cell cycle progression have not been reported.
While the general quinazolin-4(3H)-one structure is a recognized "privileged scaffold" in medicinal chemistry for its frequent appearance in bioactive compounds, the biological effects of specific derivatives are highly dependent on the nature and position of their substituents. Without dedicated experimental studies on 8-Bromo-7-methylquinazolin-4(3H)-one, any discussion of its potential activity would be purely speculative and fall outside the scope of this fact-based article.
Future research may elucidate the preclinical profile of this specific compound, but as of now, its biological activities and mechanisms of action remain to be determined.
Induction of Programmed Cell Death (Apoptosis) Pathways
The induction of apoptosis, or programmed cell death, is a crucial mechanism for the elimination of damaged or cancerous cells. Research into bromo-substituted quinazolinone derivatives indicates their potential to trigger this process in cancer cells. One key example, 8-bromo-7-methoxychrysin, a compound structurally related to this compound, has been shown to induce apoptosis in both cisplatin-sensitive and -resistant ovarian cancer cells. nih.govnih.gov This pro-apoptotic activity is linked to the regulation of specific cellular pathways.
Studies have demonstrated that treatment with 8-bromo-7-methoxychrysin leads to an increase in the expression of Bim, a pro-apoptotic protein belonging to the Bcl-2 family. nih.govnih.gov The upregulation of Bim is a critical step in initiating the apoptotic cascade. nih.gov Further investigation revealed that silencing the expression of Bim through small interfering RNA (siRNA) attenuated the apoptosis induced by the compound. nih.gov This highlights the central role of Bim in the apoptotic mechanism of this particular bromo-substituted compound. nih.govnih.gov
Interference with Signal Transduction Cascades
The anticancer effects of bromo-substituted quinazolinones are also attributed to their ability to interfere with critical signal transduction cascades that regulate cell survival and proliferation. The Akt/FOXO3a signaling pathway has been identified as a key target. nih.govnih.gov In cisplatin-sensitive and -resistant ovarian cancer cells, 8-bromo-7-methoxychrysin-induced apoptosis was found to be mediated by the regulation of this pathway. nih.gov
Treatment with the compound was associated with the activation of Akt, which in turn leads to the overexpression of the transcription factor FOXO3a. nih.gov FOXO3a is a critical regulator of the expression of genes involved in apoptosis, including Bim. nih.govnih.gov The observed upregulation of Bim in response to 8-bromo-7-methoxychrysin treatment is a direct consequence of the modulation of the Akt/FOXO3a pathway. nih.gov This interference with a key survival signaling pathway ultimately shifts the balance towards apoptotic cell death.
In Vitro Efficacy Evaluation in Disease-Relevant Preclinical Models
Anticancer Activity in Established Cancer Cell Lines
A number of studies have evaluated the in vitro anticancer activity of various quinazolinone derivatives, including those with bromo substitutions, against a range of human cancer cell lines. These studies consistently demonstrate the cytotoxic potential of this class of compounds.
For instance, a series of quinazolin-4(3H)-one derivatives were tested for their cytotoxicity against human Caucasian breast adenocarcinoma (MCF-7) and human ovarian carcinoma (A2780) cell lines. nih.gov Several of these compounds exhibited potent inhibitory activity, with IC50 values in the micromolar and even sub-micromolar range. nih.gov In some cases, the cytotoxicity of the tested quinazolinones was found to be significantly greater than that of the standard chemotherapeutic drug lapatinib. nih.gov
Similarly, other research has highlighted the anticancer potential of 2,3-disubstituted-6-iodo-3H-quinazolin-4-one derivatives against cell lines such as HeLa (cervical cancer), HepG2 (hepatocellular carcinoma), and HCT-8 (colon cancer). researchgate.net The presence of different substituents on the quinazolinone core has been shown to influence the potency of these compounds. nih.gov
Table 1: In Vitro Anticancer Activity of Selected Quinazolinone Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Quinazolinone Hydrazide 3j | MCF7 | 0.20 ± 0.02 | nih.gov |
| Quinazolinone Hydrazide 3g | A2780 | 0.14 ± 0.03 | nih.gov |
| Lapatinib (Control) | MCF7 | 5.9 ± 0.74 | nih.gov |
| Lapatinib (Control) | A2780 | 12.11 ± 1.03 | nih.gov |
Antimicrobial Efficacy Against Bacterial and Fungal Strains
The quinazolinone scaffold has also been investigated for its antimicrobial properties. Studies on novel 6,8-dibromo-4(3H)quinazolinone derivatives have demonstrated their efficacy against a panel of both Gram-positive and Gram-negative bacteria, as well as fungal strains. nih.gov The antimicrobial activity is typically evaluated by determining the minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of the microorganism.
One particular derivative, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide, exhibited potent antibacterial activity with low MIC values against Escherichia coli, Salmonella typhimurium, and Legionella monocytogenes. nih.gov Another related compound, 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide, showed significant antifungal activity against Candida albicans and Aspergillus flavus. nih.gov
Table 2: In Vitro Antimicrobial Activity of Selected 6,8-dibromo-4(3H)quinazolinone Derivatives
| Compound | Microorganism | MIC (µg/mL) | Reference |
|---|---|---|---|
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-ethylamido benzoic acid hydrazide VIIa | E. coli | 1.56 | nih.gov |
| S. typhimurium | 3.125 | nih.gov | |
| L. monocytogenes | 1.56 | nih.gov | |
| S. aureus | 25 | nih.gov | |
| P. aeruginosa | 25 | nih.gov | |
| B. cereus | 25 | nih.gov | |
| 2-(4-(2-phenyl-6,8-dibromo-4-oxo-(4H)quinazolin-3-yl)-N-methyl thioamido benzoic acid hydrazide VIIc | C. albicans | 0.78 | nih.gov |
| A. flavus | 0.097 | nih.gov |
Anti-inflammatory Modulatory Effects in Cellular Inflammatory Models
In addition to their anticancer and antimicrobial activities, certain bromo-substituted quinazolinone derivatives have been evaluated for their anti-inflammatory potential. ptfarm.pl The carrageenan-induced rat paw edema model is a commonly used in vivo assay to assess anti-inflammatory properties. ptfarm.pl This model mimics the inflammatory response, which involves the release of various inflammatory mediators. ptfarm.pl
Studies on novel 6,8-dibromo-4(3H)-quinazolinone derivatives have shown promising anti-inflammatory effects in this model. ptfarm.plresearchgate.net The development of edema in the rat paw following carrageenan injection is a biphasic event, with an initial phase mediated by histamine (B1213489) and serotonin, and a later phase maintained by kinin-like substances and prostaglandins. ptfarm.pl The ability of the tested compounds to inhibit this edema suggests that they may interfere with the action of these inflammatory mediators. ptfarm.pl
Elucidation of Molecular Mechanisms of Action (MOA)
The diverse biological activities of bromo-substituted quinazolinones can be attributed to their interaction with multiple molecular targets. The elucidation of their precise mechanisms of action is an ongoing area of research.
One of the key mechanisms underlying the anticancer effects of these compounds is the induction of apoptosis through the modulation of critical signaling pathways. As previously discussed, the interference with the Akt/FOXO3a signaling cascade, leading to the upregulation of the pro-apoptotic protein Bim, is a significant contributor to their cytotoxic effects. nih.govnih.gov
Furthermore, some quinazolinone derivatives have been identified as inhibitors of various protein kinases. nih.gov For instance, certain compounds have shown inhibitory activity against multiple tyrosine protein kinases, including CDK2, HER2, EGFR, and VEGFR2. nih.gov By blocking the activity of these kinases, which are often dysregulated in cancer, these compounds can disrupt cell proliferation and survival. Molecular docking studies have suggested that some of these derivatives can act as ATP-competitive or non-competitive inhibitors of these kinases. nih.gov
In the context of their antimicrobial activity, some quinazolinone derivatives have been found to target essential bacterial enzymes. For example, certain compounds have shown inhibitory activity against E. coli DNA gyrase, an enzyme crucial for DNA replication and repair in bacteria. mdpi.com This inhibition of a vital bacterial enzyme provides a clear mechanism for their antibacterial effects.
The anti-inflammatory properties of these compounds are likely due to their ability to modulate the production or activity of pro-inflammatory mediators. ptfarm.pl While the exact molecular targets in this context are still being fully elucidated, the observed effects in preclinical models of inflammation point towards a significant modulatory role in inflammatory pathways. ptfarm.pl
Interaction with Nucleic Acids (DNA)
There is no available research data detailing the interaction of this compound with nucleic acids, including DNA. Studies on its potential to intercalate, bind to the minor or major grooves, or cause any form of DNA damage have not been reported.
Protein-Ligand Interactions and Allosteric Modulation
Specific protein targets for this compound have not been identified in the scientific literature. Consequently, there is no information regarding its protein-ligand interactions, binding affinities, or any potential for allosteric modulation of enzyme or receptor function. While other quinazolinone derivatives have been investigated as inhibitors of various proteins such as kinases and polymerases, this specific compound has not been a subject of such studies.
Membrane-Based Interactions and Cellular Uptake Mechanisms
The mechanisms by which this compound might interact with cellular membranes or be taken up by cells are currently unknown. No studies on its passive diffusion, active transport, or other cellular uptake pathways have been published.
Future Research Directions and Potential Academic Applications
Rational Design and Synthesis of Next-Generation 8-Bromo-7-methylquinazolin-4(3H)-one Analogues with Enhanced Selectivity
The rational design of new analogues based on the this compound core is a critical step toward developing compounds with improved potency and selectivity for specific biological targets. Future research should focus on a deep understanding of the structure-activity relationships (SAR) to guide the synthesis of derivatives with optimized pharmacological profiles.
Key strategies for rational design include:
Bioisosteric Replacement: The bromine atom at the 8-position and the methyl group at the 7-position can be replaced with other functional groups to modulate lipophilicity, electronic properties, and steric interactions. For instance, replacing the bromo group with chloro, fluoro, or trifluoromethyl groups could alter the compound's binding affinity and metabolic stability.
Substitution at Positions 2 and 3: The quinazolinone ring offers multiple sites for modification. Introducing various substituents at the 2 and 3-positions is a well-established strategy for diversifying the biological activity of this scaffold. nih.govresearchgate.net For example, incorporating aromatic or heterocyclic rings at the 2-position can facilitate π-π stacking interactions within a target's binding site, while modifying the N-3 position can influence potency and selectivity. rsc.org
Conformational Restriction: Introducing conformational constraints, such as fusing an additional ring system to the quinazolinone core, can lock the molecule into a bioactive conformation, thereby increasing affinity and selectivity for the intended target. drugbank.com
Modern synthetic methodologies will be instrumental in realizing these designs. Techniques such as palladium-catalyzed cross-coupling reactions, copper-catalyzed cyclizations, and microwave-assisted synthesis can provide efficient and versatile routes to novel analogues. researchgate.netacs.org These methods allow for the precise introduction of diverse functional groups, enabling a systematic exploration of the chemical space around the this compound scaffold.
Exploration of Novel Biological Targets and Therapeutic Areas for the Quinazolinone Scaffold
While quinazolinone derivatives are well-known for their anticancer properties, particularly as kinase inhibitors, the scaffold's versatility suggests potential applications in a much broader range of therapeutic areas. rsc.orgnih.gov Future research should aim to explore novel biological targets for derivatives of this compound.
Potential therapeutic areas and targets for investigation are summarized in the table below.
| Therapeutic Area | Potential Biological Targets | Rationale |
| Oncology | EGFR, VEGFR-2, PARP-1, HDACs, PI3K | The quinazolinone core is present in several FDA-approved kinase inhibitors. nih.gov Dual-target inhibitors based on this scaffold have shown promise. mdpi.comrsc.org |
| Infectious Diseases | Dihydrofolate Reductase (DHFR), InhA | Quinazolinones have demonstrated antibacterial and antitubercular activities. nih.govrsc.org |
| Neurodegenerative Diseases | Monoamine Oxidase (MAO), BACE-1 | The scaffold has been explored for its potential in treating complex neurological disorders. researchgate.netmdpi.com |
| Inflammatory Diseases | Cyclooxygenase (COX), TNF-α | Derivatives have shown anti-inflammatory properties. mdpi.com |
| Cardiovascular Diseases | Platelet Aggregation Factors | Certain quinazolinones have been found to prevent platelet aggregation. nih.gov |
Screening libraries of this compound analogues against a wide panel of biological targets will be essential to uncover new therapeutic opportunities and expand the pharmacological profile of this chemical class.
Development of Advanced In Vitro and Ex Vivo Assay Systems for Mechanistic Insights
To fully understand the therapeutic potential and mechanism of action of novel this compound derivatives, it is crucial to move beyond traditional 2D cell culture models and employ more physiologically relevant assay systems.
Advanced In Vitro Models: Three-dimensional (3D) cell cultures, such as spheroids and organoids, more accurately mimic the complex microenvironment of solid tumors, including cell-cell interactions and nutrient gradients. certisoncology.com These models are highly advantageous for mechanistic studies and provide more reliable data on drug efficacy compared to conventional 2D cell lines. certisoncology.com
Ex Vivo Systems: Ex vivo models, which use fresh human tissue, offer a powerful tool for preclinical drug evaluation. oncodesign-services.comreprocell.com These systems maintain the complex cellular architecture and interactions of a human organ, providing highly translational data on a drug's efficacy and mechanism of action. reprocell.comnih.gov For instance, testing a new anticancer analogue on fresh tumor explants can offer valuable insights into its potential clinical performance. The use of isolated, perfused organs can also allow for the detailed study of a compound's metabolism and organ-specific effects in a controlled environment. scireq.com
The table below outlines various advanced assays that can provide deep mechanistic insights.
| Assay Type | Purpose | Key Information Provided |
| Biochemical Assays | Target Engagement & Potency | Enzyme inhibition kinetics (IC50, Ki), receptor binding affinity. numberanalytics.comnumberanalytics.comceltarys.com |
| 3D Cell Culture Assays | Efficacy in a Tumor-like Environment | Cell viability, apoptosis, invasion, and drug penetration in spheroids/organoids. certisoncology.com |
| Flow Cytometry | Cell Cycle & Apoptosis Analysis | Quantifies cell cycle arrest at specific phases (e.g., G2/M) and the induction of programmed cell death. |
| Ex Vivo Tissue/Organ Models | Translational Efficacy & Mechanism | Drug response in intact human tissue, target engagement in a physiological context, organ-specific effects. reprocell.comnih.gov |
By integrating these advanced assay systems, researchers can build a comprehensive understanding of how this compound derivatives function at a molecular, cellular, and tissue level.
Application of Artificial Intelligence and Machine Learning in Quinazolinone Drug Discovery
Artificial intelligence (AI) and machine learning (ML) are revolutionizing the drug discovery process by enhancing speed, accuracy, and efficiency. pharmacyjournal.org These computational tools can be powerfully applied to the exploration of the this compound chemical space.
Key applications include:
Virtual Screening (VS): ML algorithms can screen vast virtual libraries of compounds to identify molecules with a high probability of being active against a specific target. researchgate.netmdpi.com This approach, which can be either ligand-based or structure-based, significantly reduces the time and cost associated with high-throughput screening (HTS). pharmacyjournal.orgnih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling: ML can be used to build robust QSAR models that correlate the structural features of quinazolinone derivatives with their biological activities. These predictive models can guide the design of new analogues with improved potency.
De Novo Drug Design: Generative AI models can design entirely new molecules based on the this compound scaffold, optimized for desired properties such as high target affinity and favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiles. researchgate.netnih.govfrontiersin.org This approach has the potential to explore novel regions of chemical space that might be missed by traditional methods. frontiersin.org
ADMET Prediction: AI tools can predict the pharmacokinetic and toxicity profiles of new compounds early in the discovery process, helping to prioritize candidates with better drug-like properties and reduce late-stage attrition.
The integration of AI and ML into the drug discovery pipeline for this compound derivatives will enable a more data-driven and efficient approach to identifying promising clinical candidates.
Investigation of Multi-Targeting Approaches for Complex Diseases using this compound Derivatives
Complex diseases such as cancer and neurodegenerative disorders are often driven by multiple pathological pathways. frontiersin.orgnih.gov Consequently, drugs that act on a single target may have limited efficacy. ucdavis.edu A multi-target approach, where a single molecule is designed to modulate several key targets simultaneously, is an increasingly promising therapeutic strategy. researchgate.netnih.gov
The quinazolinone scaffold is well-suited for the development of multi-target or dual-inhibitor drugs. nih.gov For example, hybrids of quinazolinone have been designed as dual inhibitors of targets like EGFR and BRAFV600E or HDAC and PI3K. nih.govmdpi.com Future research should focus on designing derivatives of this compound that can co-inhibit targets relevant to a specific complex disease.
Potential Dual-Target Strategies:
Oncology: Designing molecules that inhibit both a primary oncogenic driver (e.g., a kinase) and a resistance pathway. For example, a dual inhibitor of EGFR and another signaling protein could be effective in cancers that develop resistance to first-generation EGFR inhibitors.
Neurodegenerative Diseases: Creating compounds that simultaneously inhibit enzymes like MAO-B and BACE-1 could offer a synergistic effect in the treatment of Alzheimer's or Parkinson's disease.
Computational methods, including molecular docking and pharmacophore modeling, will be invaluable in designing these multi-target ligands, helping to balance the affinities for different targets within a single molecule. researchgate.netucdavis.edu
Strategic Development of Combinatorial Libraries Based on the this compound Core
To fully explore the therapeutic potential of the this compound scaffold, the strategic development of large, diverse combinatorial libraries is essential. Combinatorial chemistry allows for the rapid synthesis of thousands of related compounds, which can then be screened to identify hits against various biological targets. nih.gov
Modern synthetic techniques are particularly amenable to library creation:
Solid-Phase Synthesis: This technique allows for the efficient, multi-step synthesis of quinazolinone derivatives on a solid support. acs.org The use of a solid phase simplifies purification and makes the process suitable for automation, enabling the generation of large libraries. acs.org
Multi-Component Reactions (MCRs): MCRs allow for the construction of complex molecules like quinazolinones in a single step from three or more starting materials. This approach is highly efficient and ideal for creating structural diversity in a combinatorial library.
By systematically varying the substituents at key positions (e.g., R2, R3, R8) of the quinazolinone core, a vast chemical space can be explored. The resulting libraries can be subjected to high-throughput screening to identify novel lead compounds for a wide range of diseases, further establishing the value of the this compound scaffold in drug discovery.
Q & A
Q. What are the common synthetic routes for 8-Bromo-7-methylquinazolin-4(3H)-one, and how are intermediates purified?
- Methodological Answer : A widely used method involves cyclization of benzoxazinone derivatives with nitrogen nucleophiles. For example, reacting 5-bromo anthranilic acid with o-amino benzoyl chloride in pyridine forms a cyclic intermediate, which is then treated with hydrazine hydrate at 120–130°C to yield the target compound. Purification typically employs column chromatography (e.g., KP silica with 20% EtOAc in cyclohexane) and recrystallization. Reaction progress is monitored via TLC, and intermediates are characterized by melting point analysis and IR spectroscopy .
Q. How is this compound characterized in basic research settings?
- Methodological Answer : Standard characterization includes:
- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1660–1670 cm⁻¹, NH stretches at ~3420 cm⁻¹) .
- ¹H/¹³C NMR : Assigns proton environments (e.g., aromatic protons at δ 7.10–8.12 ppm, methyl groups at δ 2.48–2.62 ppm) and carbon frameworks .
- Elemental analysis : Validates purity by comparing calculated vs. observed C, H, N, and halogen percentages .
Q. What in vitro assays are used to screen biological activity of quinazolinone derivatives?
- Methodological Answer : Preliminary screening often includes:
- Microbicidal assays : Agar diffusion or microdilution methods against bacterial/fungal strains.
- Enzyme inhibition : Spectrophotometric assays (e.g., acetylcholinesterase inhibition for Alzheimer’s research) using Ellman’s reagent .
- Cytotoxicity : MTT assays on cell lines (e.g., HeLa) to assess IC₅₀ values. Activity correlates with substituent electronegativity and steric effects .
Advanced Research Questions
Q. How can halogenation conditions be optimized to improve yield in quinazolinone synthesis?
- Methodological Answer : Direct bromination efficiency depends on:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reactivity .
- Temperature control : Reactions at 60–80°C minimize side products .
- Catalyst use : Lewis acids (e.g., FeCl₃) can regioselectively direct halogenation. Yields >75% are achievable with stoichiometric K₂CO₃ and slow reagent addition .
Q. What methodologies are used to evaluate quinazolinone derivatives in neurodegenerative disease models?
- Methodological Answer : Advanced pharmacological evaluation involves:
- In vivo models : Transgenic mice (e.g., APP/PS1 for Alzheimer’s) treated orally with test compounds. Behavioral tests (Morris water maze) assess cognitive improvement .
- Biomarker analysis : ELISA for Aβ₄₂ and tau protein levels in cerebrospinal fluid.
- Histopathology : Immunohistochemistry to quantify amyloid plaque reduction .
Q. How do structural modifications (e.g., substituent position) impact the stability and reactivity of quinazolinone derivatives?
- Methodological Answer :
- Electron-withdrawing groups (e.g., Br at C8) increase electrophilicity, enhancing nucleophilic substitution reactivity .
- Methyl groups at C7 improve metabolic stability by sterically hindering cytochrome P450 oxidation .
- Crystallography (single-crystal X-ray) confirms conformational stability, with dihedral angles <10° indicating planar rigidity .
Q. How can contradictory data on biological activity or synthetic yields be resolved?
- Methodological Answer :
- Triangulation : Cross-validate results using multiple techniques (e.g., HPLC purity vs. elemental analysis) .
- Replication : Repeat experiments under standardized conditions (solvent purity, anhydrous environments).
- Meta-analysis : Compare datasets across studies to identify outliers (e.g., yields deviating >10% from literature averages) .
Q. What advanced analytical techniques are critical for elucidating reaction mechanisms?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
